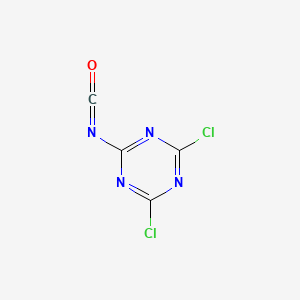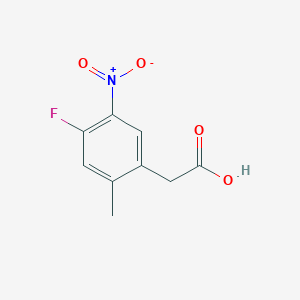
4-Fluoro-2-methyl-5-nitrophenylacetic acid
描述
4-Fluoro-2-methyl-5-nitrophenylacetic acid is an organic compound with the molecular formula C9H8FNO4 It is characterized by the presence of a fluoro, methyl, and nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methyl-5-nitrophenylacetic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoro-2-methylphenylacetic acid, followed by oxidation and subsequent purification steps. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
4-Fluoro-2-methyl-5-nitrophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetic acids.
科学研究应用
4-Fluoro-2-methyl-5-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Fluoro-2-methyl-5-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro and methyl groups may influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- 2-(4-Fluoro-5-methyl-2-nitrophenyl)acetic acid
- 2-(4-Fluoro-2-(trifluoromethoxy)phenyl)acetic acid
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
Uniqueness
4-Fluoro-2-methyl-5-nitrophenylacetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C9H8FNO4 |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
2-(4-fluoro-2-methyl-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8FNO4/c1-5-2-7(10)8(11(14)15)3-6(5)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI 键 |
XLFDHRAKCFPSOV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
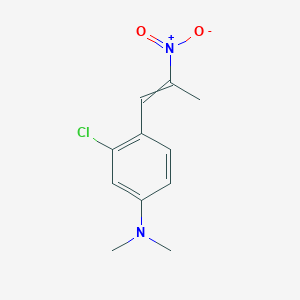
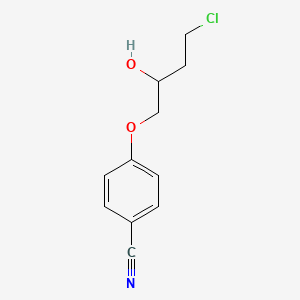
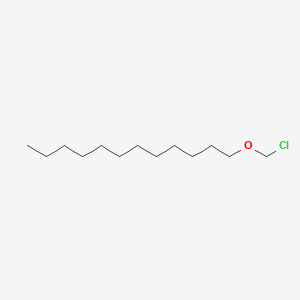
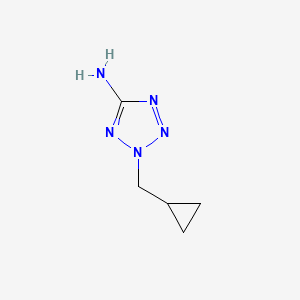

![N-tert-butyl-3-formyl-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-2-carboxamide](/img/structure/B8546577.png)
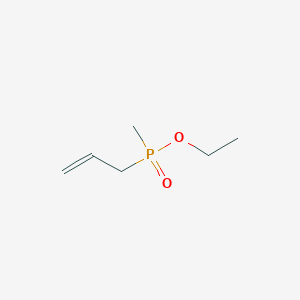
![5-(2-chloro-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-7-yl)furan-2-carbaldehyde](/img/structure/B8546594.png)
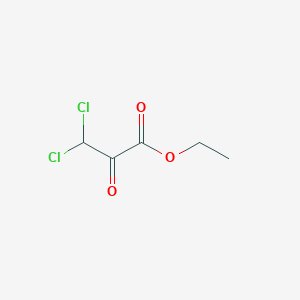
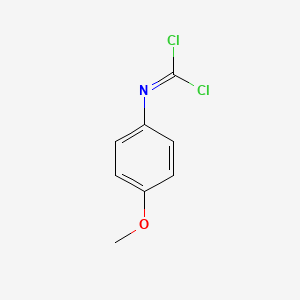
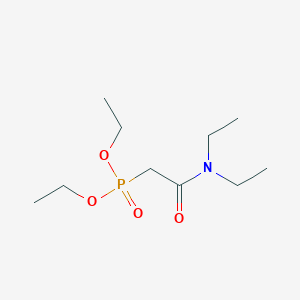
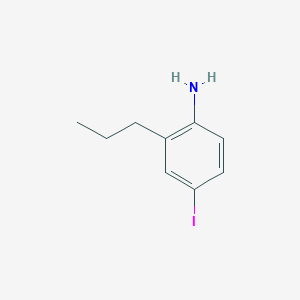
![2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one](/img/structure/B8546632.png)
